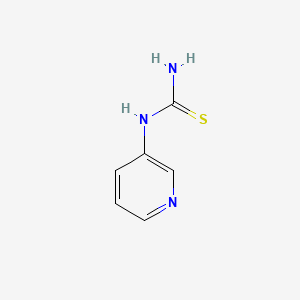

3-Pyridylthiourea

Descripción

Significance and Research Interest in Thiourea (B124793) Derivatives

Thiourea and its derivatives are a class of organic compounds that have garnered considerable attention in the field of organic synthesis due to their diverse biological activities. mdpi.com These compounds serve as fundamental building blocks for creating a wide array of molecules with applications in medicinal chemistry and materials science. mdpi.comjuniperpublishers.com Research has demonstrated that thiourea derivatives possess a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities. mdpi.comresearchgate.netmdpi.comanalis.com.my Their ability to act as inhibitors or activators of various enzymes and receptors makes them promising candidates for drug development. ontosight.ai

The versatility of thiourea derivatives also extends to their use as ligands in coordination chemistry, where they exhibit a strong ability to coordinate with metal ions. nih.govasianpubs.org This property is valuable for the development of catalysts and materials with specific electronic and magnetic properties. asianpubs.org The structural features of thiourea derivatives, particularly the presence of both hydrogen-bond donors and acceptors, allow them to form complex supramolecular structures. asianpubs.orgasianpubs.org This has led to their use in supramolecular chemistry as building blocks for artificial receptors. juniperpublishers.com

Overview of Pyridylthiourea Compounds in Chemical Literature

The chemical literature describes the synthesis and characterization of various pyridylthiourea compounds, often highlighting their potential applications. For instance, N-benzoyl-N'-(2-pyridyl)thiourea and its derivatives have been synthesized and their structures elucidated. chemsrc.com Research has also explored the synthesis of N-aryl-N1-pyridylthioureas and their subsequent benzylation to create pyridinium (B92312) salts, which have shown enhanced anticorrosive properties. udhtu.edu.ua

Furthermore, pyridylthiourea structures are utilized as chiral derivatization reagents for the separation and quantification of chiral amines in analytical chemistry. In materials science, poly(pyridylurea) and poly(pyridylthiourea) have been synthesized and investigated as potentially semiconducting polymers. researchgate.net The ability of pyridylthiourea-modified polymers to self-assemble and deliver functional proteins into cells is another area of active investigation. nih.gov The crystal structures of various pyridylthiourea derivatives and their metal complexes have been extensively studied to understand their bonding and supramolecular assemblies. nih.govrsc.orgiucr.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyridin-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOJQUGXHMGMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184246 | |

| Record name | 3-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30162-37-9 | |

| Record name | N-3-Pyridinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30162-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030162379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30162-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5X3ZXQ52C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of 3 Pyridylthiourea

General Synthesis Strategies for Thiourea (B124793) Compounds

The formation of the thiourea backbone can be achieved through several reliable synthetic routes. These methods are often adaptable to a wide range of starting materials, allowing for the introduction of various functional groups into the final product.

Condensation Reactions with Isothiocyanates and Amines

A primary and widely utilized method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary amine. juniperpublishers.commdpi.comresearchgate.netmdpi.com This reaction is known for its efficiency and high yields, making it a cornerstone of thiourea chemistry. mdpi.com The process involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. juniperpublishers.com

The versatility of this method is a key advantage, as a wide variety of isothiocyanates and amines are commercially available or can be readily synthesized. juniperpublishers.commdpi.com This allows for the creation of a large and structurally diverse library of thiourea derivatives. For instance, unsymmetrically N,N'-disubstituted thioureas can be prepared by reacting a primary amine with an appropriate alkyl or aryl isothiocyanate. juniperpublishers.com The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at reflux temperatures, often resulting in high yields within a couple of hours. juniperpublishers.com

Another approach involves the direct reaction of amines with carbon disulfide. nih.govrsc.org This method proceeds through the formation of a dithiocarbamate (B8719985) salt, which can then be desulfurized in situ to produce the isothiocyanate. This intermediate subsequently reacts with another amine molecule to yield the thiourea product. nih.gov Mechanochemical techniques, such as ball milling, have been successfully applied to this reaction, offering a solvent-free and often faster alternative to traditional solution-phase synthesis. nih.gov

Solid-Liquid Phase Transfer Catalysis in Synthesis

Solid-liquid phase transfer catalysis (PTC) has emerged as a powerful and efficient technique for the synthesis of thiourea derivatives, particularly acylthioureas. nih.govresearchgate.netasianpubs.orgtandfonline.comtandfonline.com This method typically involves the reaction of an acyl chloride with an inorganic thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in the presence of a phase transfer catalyst. nih.govresearchgate.netasianpubs.orgtandfonline.com

Polyethylene (B3416737) glycols (PEGs), such as PEG-400, are commonly employed as inexpensive, non-toxic, and effective phase transfer catalysts in these reactions. nih.govresearchgate.netasianpubs.orgtandfonline.com The catalyst facilitates the transfer of the thiocyanate anion from the solid phase to the organic phase, where it can react with the acyl chloride to form an acyl isothiocyanate intermediate. asianpubs.orgtandfonline.com This intermediate is then reacted in situ with an amine to produce the desired acylthiourea derivative. nih.govresearchgate.netasianpubs.orgtandfonline.com

One of the significant advantages of solid-liquid PTC is that it often allows for reactions to be carried out under mild conditions, at room temperature, and sometimes even in the absence of a solvent (solvent-free grinding). asianpubs.org This approach can lead to quantitative conversion of the acyl chloride to the acyl isothiocyanate, minimizing side reactions like the hydrolysis of the acyl chloride that can occur in liquid-liquid PTC systems. asianpubs.orgtandfonline.comtandfonline.com The use of ultrasonic irradiation in conjunction with PTC can further enhance reaction rates and efficiency.

Synthesis of Specific 3-Pyridylthiourea Derivatives

N-(2-Chlorobenzoyl)-N′-(3-pyridyl)thiourea

The synthesis of N-(2-chlorobenzoyl)-N′-(3-pyridyl)thiourea is a prime example of the solid-liquid phase transfer catalysis method. nih.gov The process begins with the reaction of o-chlorobenzoyl chloride with ammonium thiocyanate in dichloromethane. nih.gov Polyethylene glycol-400 (PEG-400) serves as the phase transfer catalyst, facilitating the formation of the corresponding benzoyl isothiocyanate intermediate. nih.gov

This intermediate is then reacted directly with 3-aminopyridine (B143674), leading to the immediate precipitation of the desired product, N-(2-chlorobenzoyl)-N′-(3-pyridyl)thiourea. nih.gov The product can be easily isolated by filtration and washing. nih.gov The molecular structure of this compound is stabilized by an intramolecular hydrogen bond between the N-H and the carbonyl oxygen, forming a planar six-membered ring. nih.gov

| Reactants | Catalyst | Solvent | Product |

| o-Chlorobenzoyl chloride, Ammonium thiocyanate, 3-Aminopyridine | Polyethylene glycol-400 | Dichloromethane | N-(2-Chlorobenzoyl)-N′-(3-pyridyl)thiourea |

N-(4-bromo-3-methylphenyl)-N'-(3-pyridyl)thiourea

The synthesis of N-(4-bromo-3-methylphenyl)-N'-(3-pyridyl)thiourea demonstrates the versatility of isothiocyanate chemistry. While a direct synthesis route for this specific compound was not detailed in the provided context, the general principles of thiourea synthesis can be applied. The logical synthetic approach would involve the reaction of 3-pyridyl isothiocyanate with 4-bromo-3-methylaniline (B1294692).

Alternatively, one could synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide by reacting pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline using DCC and DMAP as coupling agents. mdpi.com This amide could then potentially be converted to the corresponding thiourea through a multi-step process, although this is a more complex route than the direct isothiocyanate condensation.

| Reactant 1 | Reactant 2 | Product |

| 3-Pyridyl isothiocyanate | 4-Bromo-3-methylaniline | N-(4-bromo-3-methylphenyl)-N'-(3-pyridyl)thiourea |

Trifluoroalkyl-N,N'-Disubstituted Thioureas Including this compound Derivatives

The incorporation of trifluoroalkyl groups into thiourea structures is of interest due to the potential changes in the molecule's properties. The synthesis of trifluoroalkyl-N,N'-disubstituted thioureas, including those with a 3-pyridyl moiety, generally follows the established condensation reaction of an isothiocyanate with a primary amine. juniperpublishers.comjuniperpublishers.com

For example, a series of N-(4-trifluoromethylphenyl) thiourea derivatives has been prepared by reacting 4-trifluoromethylphenylamine with various substituted isothiocyanates. juniperpublishers.com The reactions are typically conducted in refluxing THF and proceed in high yields. juniperpublishers.com A specific derivative, this compound, has shown notable biological activity in some studies. juniperpublishers.com

| Reactant 1 | Reactant 2 | Product Class |

| 4-Trifluoromethylphenylamine | Substituted Isothiocyanates | N-(4-trifluoromethylphenyl) thiourea derivatives |

| 3-Aminopyridine | Trifluoroalkyl-substituted isothiocyanate | Trifluoroalkyl-3-pyridylthiourea derivative |

3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives represents a significant area of research, particularly in the development of new antibacterial agents that act as analogues to the drug linezolid (B1675486). frontiersin.orgresearchgate.net These compounds are designed by replacing a core ring of existing drugs with a pyridine (B92270) ring. nih.gov

A general synthetic pathway begins with a suitable pyridine precursor, which undergoes several steps to construct the oxazolidinone ring system. For instance, 2-chloro-5-nitropyridine (B43025) can be reacted with 1-Boc-piperazine. frontiersin.org The resulting intermediate is then elaborated through a sequence involving the introduction of a side chain, which is cyclized to form the oxazolidinone ring. frontiersin.org Another approach involves starting with 3-fluoro-2-hydroxypyridine, which is nitrated and chlorinated before being coupled with the necessary side chain to form the final oxazolidinone structure. frontiersin.orgnih.gov While these compounds are derivatives containing the 3-pyridyl moiety, their synthesis typically builds the core structure from pyridine precursors rather than starting directly from this compound. frontiersin.org

The antibacterial efficacy of these derivatives has been evaluated against various Gram-positive bacteria. Several compounds have demonstrated potent activity, with some showing inhibitory effects comparable or superior to linezolid. researchgate.netresearchgate.net For example, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed significant antibacterial activity, with one compound exhibiting an eight-fold stronger inhibitory effect than linezolid against certain strains. researchgate.netmdpi.com

Table 1: Antibacterial Activity of Selected 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

| Compound ID | Modification | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|---|

| 7j | Pyrimidine substituted piperazine (B1678402) on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 0.25 | researchgate.netmdpi.com |

| 21b | Substituted 3-(pyridine-3-yl)-2-oxazolidinone | S. aureus, S. pneumoniae, etc. | Similar to linezolid | frontiersin.orgresearchgate.net |

| 21d | Substituted 3-(pyridine-3-yl)-2-oxazolidinone | S. aureus, S. pneumoniae, etc. | Similar to linezolid | frontiersin.orgresearchgate.net |

| 21f | Substituted 3-(pyridine-3-yl)-2-oxazolidinone | S. aureus, S. pneumoniae, etc. | Similar to linezolid | frontiersin.orgresearchgate.net |

Benzoylthiourea (B1224501) Derivatives

Benzoylthiourea derivatives incorporating a 3-pyridyl group are synthesized through a well-established method. The typical procedure involves the reaction of a substituted benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in a suitable solvent like acetone (B3395972) or dichloromethane. nih.govasianpubs.orgd-nb.info This reaction forms a benzoyl isothiocyanate intermediate in situ. Subsequent addition of 3-aminopyridine to the reaction mixture results in the formation of the corresponding N-benzoyl-N'-(3-pyridyl)thiourea derivative. nih.govasianpubs.org

The reaction can be catalyzed using a phase transfer catalyst like polyethylene glycol-400 to improve efficiency. asianpubs.org For example, N-(o-chloro)benzoyl-N'-(3-pyridyl)thiourea and N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea have been successfully synthesized using this methodology. nih.govasianpubs.org The products are typically solids that can be purified by filtration and washing. nih.gov The molecular structure of these compounds is often stabilized by an intramolecular hydrogen bond between the N-H group of the thiourea and the carbonyl oxygen, forming a planar six-membered ring. nih.govnih.gov

Table 2: Synthesis of N-Benzoyl-N'-(3-pyridyl)thiourea Derivatives

| Benzoyl Chloride Reactant | Resulting Derivative | Solvent/Catalyst | Reference |

|---|---|---|---|

| o-Chlorobenzoyl chloride | N-(o-Chloro)benzoyl-N'-(3-pyridyl)thiourea | CH₂Cl₂ / PEG-400 | nih.gov |

| p-Nitrobenzoyl chloride | N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea | CH₂Cl₂ / PEG-400 | asianpubs.org |

Modification and Functionalization Strategies of the this compound Scaffold

Introduction of Halogen Atoms for Enhanced Biopotency

The introduction of halogen atoms into pharmacologically active scaffolds is a common strategy to enhance biological potency. This modification can influence the compound's lipophilicity, electronic properties, and binding interactions with biological targets. In the context of thiourea derivatives, halogenation has been shown to improve activity against various microorganisms. nih.govnih.gov

For pyridylthiourea derivatives, this can be achieved by using a halogenated aminopyridine as the starting material. For instance, the synthesis of N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea was accomplished by reacting 3-amino-2-chloropyridine (B31603) with benzoyl isothiocyanate. nih.gov Studies on related thiosemicarbazones have shown that the position and nature of the halogen substituent can have a significant impact on antimycobacterial activity. For example, in one series, a chloro-substituted compound was found to be significantly more active than its fluoro- and bromo-substituted counterparts. nih.gov This highlights the potential of targeted halogenation of the this compound scaffold as a means to modulate and improve its therapeutic properties. nih.gov

Incorporation of Sulfonylthiourea Moieties

The incorporation of sulfonylthiourea moieties into the this compound structure is another functionalization strategy aimed at developing new therapeutic agents. researchgate.net Sulfonylurea and sulfonylthiourea derivatives are known for a range of biological activities. researchgate.netmdpi.com

The synthesis of N-(arylsulfonyl)-N'-(3-pyridyl)thiourea derivatives can be achieved by reacting a substituted benzenesulfonyl chloride with an aminopyridine. A common synthetic route involves the reaction of 6-aminopyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride to generate the corresponding sulfonyl chloride intermediate. rasayanjournal.co.in This intermediate can then be reacted with various substituted amines to produce a range of pyridosulfonamide derivatives. rasayanjournal.co.in A more direct approach to sulfonylthioureas involves reacting a sulfonyl isothiocyanate with an amine, such as 3-aminopyridine. This would yield the desired N-sulfonyl-N'-(3-pyridyl)thiourea. These compounds are of interest for their potential as antidiabetic and antitumor agents. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Pyridine-3-yl)-2-Oxazolidinone |

| Linezolid |

| 2-Chloro-5-nitropyridine |

| 1-Boc-piperazine |

| 3-Fluoro-2-hydroxypyridine |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone |

| Benzoylthiourea |

| 3-Aminopyridine |

| Benzoyl chloride |

| Ammonium thiocyanate |

| Potassium thiocyanate |

| N-(o-Chloro)benzoyl-N'-(3-pyridyl)thiourea |

| N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea |

| Polyethylene glycol-400 |

| N-Benzoyl-N'-(2-chloro-3-pyridyl)thiourea |

| 3-Amino-2-chloropyridine |

| Benzoyl isothiocyanate |

| Sulfonylthiourea |

| N-(Arylsulfonyl)-N'-(3-pyridyl)thiourea |

| Benzenesulfonyl chloride |

| 6-Aminopyridine-3-sulfonic acid |

| Phosphorus pentachloride |

| Phosphorus oxychloride |

Structural Elucidation and Conformational Analysis of 3 Pyridylthiourea and Its Derivatives

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to determine the structure and electronic properties of 3-pyridylthiourea and its derivatives in different states.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound and its derivatives. The FT-IR spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations.

In studies of N-benzoyl-N'-(substituted-pyridyl)thioureas, the infrared spectra, typically recorded using KBr pellets in the 4000-400 cm⁻¹ range, show distinct peaks. For instance, in N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea, characteristic vibrational frequencies are observed that confirm the presence of various functional groups. asianpubs.org The N-H and O-H stretching vibrations in phenolic thiourea (B124793) derivatives are typically observed as broad peaks around 3350 cm⁻¹. researchgate.net The presence of the thiourea moiety is indicated by the C=S stretching vibration, which appears in the regions of 1200 cm⁻¹ and 800 cm⁻¹, along with absorption bands for N-C=S and C-N fragments at approximately 1280 cm⁻¹ and 1500 cm⁻¹, respectively. researchgate.net

Coordination of this compound derivatives to metal ions, such as in palladium(II) complexes, leads to shifts in the IR spectra. For example, in 1-allyl-3-(2-pyridyl)thiourea (APTU) complexes, the ligand coordinates to the metal in its thione form through the sulfur atom of the thiourea group and the nitrogen atom of the pyridine (B92270) ring. researchgate.net This coordination is confirmed by changes in the characteristic bands in the IR spectrum when compared to the free ligand. researchgate.net

The experimental FT-IR spectrum of 3-pyridyliminopropadienone, a related compound, shows characteristic peaks at 2247, 2141, and 1655 cm⁻¹. researchgate.net These peaks are consistent with the calculated IR spectrum, providing further evidence for the assigned structure. researchgate.net

Table 1: Characteristic FT-IR Spectral Data for Thiourea Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| N-H / O-H | Stretching | ~3350 | researchgate.net |

| C-H (aromatic) | Stretching | 3048-3116 | researchgate.net |

| C=O | Stretching | ~1655 | researchgate.net |

| C=N | Stretching | - | - |

| C=S | Stretching | ~1200, ~800 | researchgate.net |

| N-C=S | Stretching | ~1280 | researchgate.net |

| C-N | Stretching | ~1500 | researchgate.net |

This table presents a generalized summary of characteristic FT-IR data for thiourea derivatives based on available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound and its derivatives in solution. ¹H and ¹³C NMR provide information about the hydrogen and carbon framework, while ¹⁹F NMR is used for fluorine-containing derivatives. bioone.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea recorded in CDCl₃, distinct signals are observed for the protons of the pyridine and benzene (B151609) rings, as well as the NH protons. asianpubs.org The chemical shifts (δ) for the pyridine protons (PyH) appear at 7.45, 8.12, 8.45, and 8.74 ppm. asianpubs.org The aromatic protons (ArH) of the p-nitrophenyl group resonate at 8.21 and 8.34 ppm. asianpubs.org The two NH protons give rise to singlets at 12.13 and 12.31 ppm, with the downfield shift indicating the presence of intramolecular hydrogen bonding. asianpubs.org Studies on other thiourea derivatives also show that the NH proton in the chelate ring is highly sensitive to complexation. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea, the carbon signals are assigned based on their chemical environments. The presence of various carbon atoms in the aromatic rings and the thiourea backbone can be confirmed by their respective chemical shifts. dntb.gov.ua

¹⁹F NMR Spectroscopy: For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a valuable technique due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion. wikipedia.org This method allows for the detection and identification of fluorine-containing compounds and can provide insights into their electronic environment. bioone.orgwikipedia.org The chemical shifts in ¹⁹F NMR are sensitive to the local molecular structure, making it a powerful tool for structural elucidation of fluorinated analogs. researchgate.net

Table 2: Representative ¹H NMR Data for N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| PyH | 7.45 | t | 8.2 | asianpubs.org |

| PyH | 8.12 | t | 8.2 | asianpubs.org |

| ArH | 8.21 | dd | 20.4, 8.8 | asianpubs.org |

| ArH | 8.34 | dd | 20.4, 8.8 | asianpubs.org |

| PyH | 8.45 | dd | 27.0, 6.6 | asianpubs.org |

| PyH | 8.74 | s | - | asianpubs.org |

| NH | 12.13 | s | - | asianpubs.org |

| NH | 12.31 | s | - | asianpubs.org |

This table summarizes the ¹H NMR spectral data for N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea in CDCl₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound and its derivatives. technologynetworks.comsci-hub.se The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the resulting spectrum provides information about the conjugated systems within the molecule.

In the study of palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea (APTU), the UV-Vis spectra of the complexes show shifts in the absorption bands compared to the free ligand. researchgate.net Specifically, the charge transfer bands (π → π* of the pyridine ring) and the n → π* transitions (of C=N in pyridine and C=S) experience hypsochromic (blue) shifts of 450–470 cm⁻¹. researchgate.net These shifts are a result of the coordination of the APTU ligand to the palladium ion, which leads to the formation of ligand-metal charge-transfer bands. researchgate.net

For complexes of 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene with Cu(II), Co(II), and Ni(II) ions, the absorption maxima (λmax) are observed at 294 nm, 290 nm, and 293 nm, respectively. researchgate.net The formation and stability of these complexes can be investigated by monitoring changes in the UV-Vis absorption spectra under various experimental conditions. researchgate.net

Table 3: UV-Vis Absorption Maxima for Metal Complexes of Pyridyl-Containing Ligands

| Complex | λmax (nm) | Reference |

| Cu(II) with 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 294 | researchgate.net |

| Co(II) with 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 290 | researchgate.net |

| Ni(II) with 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 293 | researchgate.net |

This table shows the maximum absorption wavelengths for selected metal complexes of a pyridyl-containing ligand.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of this compound and its derivatives. bioanalysis-zone.combiocompare.com HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, which allows for the unambiguous determination of the molecular formula of a compound. nih.gov

In the characterization of N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea, HRMS would be used to confirm the molecular formula C₁₃H₁₀N₄O₃S. asianpubs.org This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com The high accuracy of HRMS is essential for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures. nih.govnih.gov While standard mass spectrometry can provide the nominal mass, HRMS offers the exact mass, which is a critical piece of data for structural elucidation. labmanager.com

X-ray Crystallography for Molecular Structure Determination

For several derivatives of this compound, single-crystal X-ray diffraction analysis has been performed to elucidate their molecular structures. asianpubs.orgiucr.org For example, the crystal structure of N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea (C₁₃H₁₀N₄O₃S) has been determined, revealing the presence of a strong intramolecular hydrogen bond between the carbonyl group and an NH group. asianpubs.org This interaction contributes to the planarity of a six-membered ring within the molecule. asianpubs.org

In the crystal structure of N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea, molecules are linked by intermolecular N—H···N hydrogen bonds, forming a supramolecular chain structure. nih.gov Similarly, in N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea, intermolecular hydrogen bonds play a significant role in stabilizing the crystal packing. iucr.orgnih.gov

Table 4: Crystallographic Data for Selected this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

| N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea | C₁₃H₁₀ClN₃OS | Triclinic | P-1 | nih.gov |

| N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea | C₁₃H₁₀ClN₃OS | Monoclinic | P2₁/c | iucr.orgnih.gov |

| N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea | C₁₃H₁₀N₄O₃S | - | - | asianpubs.org |

This table summarizes key crystallographic information for some this compound derivatives.

Analysis of Dihedral Angles and Molecular Conformation

The analysis of dihedral angles, also known as torsion angles, is essential for describing the conformation of a molecule. saskoer.ca These angles define the rotational orientation of different parts of the molecule with respect to each other.

In the structure of N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea, the dihedral angle between the plane of the thiourea group and the pyridine ring is 53.08(3)°, while the angle with the benzene ring is 87.12(3)°. nih.gov For N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea, the thiourea group forms dihedral angles of 47.17(5)° and 51.88(4)° with the benzene and pyridyl rings, respectively. iucr.orgnih.gov The angle between the benzene and pyridine rings in this molecule is 8.91(3)°. iucr.orgnih.gov

Table 5: Dihedral Angles in this compound Derivatives

| Compound | Dihedral Angle | Value (°) | Reference |

| N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea | Thiourea plane / Pyridine ring | 53.08(3) | nih.gov |

| Thiourea plane / Benzene ring | 87.12(3) | nih.gov | |

| N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea | Thiourea plane / Benzene ring | 47.17(5) | iucr.orgnih.gov |

| Thiourea plane / Pyridyl ring | 51.88(4) | iucr.orgnih.gov | |

| Benzene ring / Pyridine ring | 8.91(3) | iucr.orgnih.gov |

This table provides a comparison of key dihedral angles found in the crystal structures of different this compound derivatives.

Investigation of Intramolecular Hydrogen Bonding

A recurring and structurally defining feature of this compound and its derivatives is the presence of intramolecular hydrogen bonds. These interactions, occurring within a single molecule, play a significant role in stabilizing a particular conformation.

A common intramolecular hydrogen bond is formed between a hydrogen atom on one of the nitrogen atoms of the thiourea group and the nitrogen atom of the pyridine ring or an oxygen atom of a substituent. nih.goviucr.org For example, in N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea, an intramolecular N-H···O hydrogen bond between the N2-H2 group and the carbonyl oxygen (O1) creates a stable six-membered ring. iucr.org This interaction has a measurable effect on bond lengths; the C=O bond, at 1.218(3) Å, is longer than a typical C=O double bond due to its involvement in this hydrogen bond. iucr.org

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly

Beyond the confines of a single molecule, intermolecular hydrogen bonds are the primary drivers of the crystal packing and the formation of extended supramolecular assemblies. These interactions link individual molecules together into well-defined, repeating patterns.

A frequent motif in the crystal structures of this compound derivatives is the formation of dimers through a pair of N-H···S hydrogen bonds. iucr.orgakademisains.gov.my These centrosymmetric dimers can then act as building blocks for larger structures. For instance, in N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea, intermolecular N1-H1···S1 and C12-H12···O1 hydrogen bonds link neighboring molecules to form an infinite supramolecular structure. iucr.org

In other cases, different hydrogen bonding patterns dominate. In N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea, molecules are linked by intermolecular N-H···N hydrogen bonds, forming a supramolecular chain along the crystallographic a-axis. nih.gov Similarly, N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea features intermolecular N1-H1···N4 hydrogen bonds that connect adjacent molecules into an infinite zigzag chain. asianpubs.org The specific nature of these intermolecular interactions—whether they involve the sulfur atom, the pyridine nitrogen, or other functional groups—is highly dependent on the substitution pattern of the molecule. The interplay between different potential hydrogen bond donors and acceptors ultimately dictates the final supramolecular architecture. mdpi.com

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

To gain a more quantitative and visual understanding of the intermolecular interactions within the crystal lattice, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots are powerful tools. akademisains.gov.my This method allows for the mapping of close contacts between neighboring molecules and provides a detailed breakdown of the types of interactions that contribute to the crystal packing.

Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a given molecule is dominant. By mapping properties like d_norm (a normalized contact distance) onto this surface, regions of significant intermolecular contact can be identified as red spots, indicating interactions shorter than the van der Waals radii. akademisains.gov.my

Computational Chemistry for Structural and Electronic Properties

Complementing experimental techniques, computational chemistry provides invaluable insights into the structural and electronic properties of this compound. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular geometries, understanding reactivity, and analyzing conformational landscapes. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. wikipedia.orgyoutube.com This approach offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound and its derivatives.

DFT calculations are employed to determine various properties, including optimized geometries, vibrational frequencies, and the energies of molecular orbitals. researchgate.net A popular functional for such calculations is B3LYP, often paired with a basis set like 6-311++G(d,p), to provide a robust theoretical description of the system. rsc.org These calculations can corroborate experimental findings, for example, by confirming the stability of a particular conformer or by providing a theoretical basis for observed spectroscopic data. scirp.org The results of DFT calculations, such as the total energy of different conformations, can help to explain the relative stabilities observed in experimental studies. nih.gov

Molecular Geometry Optimization

A fundamental application of computational chemistry is molecular geometry optimization. gmu.edu This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. pennylane.ai

Starting from an initial guess of the molecular structure, the optimization algorithm iteratively adjusts the atomic coordinates to lower the total energy until a stationary point is reached. pyscf.org For this compound derivatives, geometry optimization can be used to predict bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data from X-ray crystallography to validate the computational model. jchps.com For instance, DFT calculations have been used to optimize the dihedral angle between the phenyl group and the thiourea fragment in related compounds, providing insights into the conformational effects on crystal packing. rsc.org This process is essential for understanding the intrinsic structural preferences of the molecule, separate from the influences of the crystalline environment. a3s.fi

Prediction of Reactive Sites and Conformational Properties

Computational methods are also highly effective in predicting the reactive sites of a molecule and exploring its conformational landscape. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can identify the regions of a molecule that are most likely to act as electron donors and acceptors, respectively. jchps.com The distribution of these orbitals provides a map of potential reactivity.

Furthermore, the calculation of molecular electrostatic potential (MEP) surfaces visually represents the charge distribution and can pinpoint sites susceptible to electrophilic or nucleophilic attack. researchgate.net Conformational analysis, which is the study of the different spatial arrangements a molecule can adopt through bond rotations, can also be performed computationally. libretexts.orgmdpi.commdpi.com By calculating the energy of the molecule as a function of one or more dihedral angles, a potential energy surface can be generated. This surface reveals the relative energies of different conformers and the energy barriers between them, providing a dynamic picture of the molecule's flexibility and preferred shapes. rsc.org

Coordination Chemistry of 3 Pyridylthiourea

Ligating Properties and Metal Complex Formation

The ability of 3-pyridylthiourea to act as a ligand is central to its coordination chemistry. The interplay between the pyridine (B92270) and thiourea (B124793) moieties dictates its interaction with metal ions, leading to the formation of stable complexes.

Chelation Modes and Ligand Denticity

This compound derivatives typically act as bidentate ligands, coordinating to metal centers through the pyridine nitrogen and the thiourea sulfur atom. researchgate.net This chelation forms a stable six-membered ring with the metal ion. The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal atom in a coordination complex. byjus.comlibretexts.org In the case of this compound, its ability to bind through two donor atoms classifies it as a bidentate ligand. doubtnut.com

The coordination can occur in either a thione or a thiolate form. In the thione form, the thiourea group remains protonated, and the sulfur atom coordinates to the metal. researchgate.net In the thiolate form, the thiourea group is deprotonated, and the negatively charged sulfur atom forms a bond with the metal. The specific form adopted often depends on the reaction conditions and the nature of the metal ion. ucj.org.ua For instance, studies on palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea have shown that the ligand coordinates in the thione form. researchgate.net

The introduction of substituents on the pyridyl or thiourea fragments can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

Formation of Mononuclear and Polynuclear Complexes

Depending on the stoichiometry of the reactants and the reaction conditions, this compound and its derivatives can form both mononuclear and polynuclear complexes. Mononuclear complexes involve a single metal center coordinated to one or more ligand molecules. For example, mononuclear palladium(II) and platinum(II) complexes have been synthesized with N-phenyl-N'-(2-pyridyl)thiourea. orientjchem.org Similarly, mononuclear copper(I) complexes with various heterocyclic thiourea ligands, including those with pyridyl moieties, have been reported. wm.edu

Polynuclear complexes, on the other hand, contain two or more metal centers bridged by ligands. The bridging can occur through the sulfur atom of the thiourea group or via other bridging ligands present in the coordination sphere. For instance, a thiolato-bridged dinuclear palladium(II) complex has been synthesized using 1-methyl-3-(3-methylpyridin-2-yl)thiourea. nih.gov The formation of polynuclear structures is also observed in copper(I) halide complexes with N-(2-pyridyl)-N'-phenylthiourea, where sulfur atoms act as bridges. wm.edu The reaction of N-benzoyl-N'-(2-pyridyl)thiourea with copper(II) chloride can yield a chloride-bridged one-dimensional polynuclear copper(II) complex.

Metal Complexes of this compound Derivatives

The versatile coordinating ability of this compound derivatives has led to the synthesis and characterization of a wide range of metal complexes, particularly with transition metals.

Complexes with Transition Metals (e.g., Cu, Ni, Pd, Pt, Ru, Rh, Ir, Tc, Mo)

Thiourea derivatives, including those with pyridyl groups, readily form complexes with a variety of transition metals. waikato.ac.nztandfonline.com The coordination chemistry of these ligands with metals such as copper, nickel, palladium, platinum, ruthenium, rhodium, and iridium has been extensively studied. waikato.ac.nz

Ruthenium, Rhodium, and Iridium: Half-sandwich arene ruthenium, Cp* rhodium, and iridium complexes of pyridyl-substituted thioureas have been synthesized. These complexes often exhibit a "three-legged piano stool" geometry. waikato.ac.nz

Copper: Copper(I) and Copper(II) complexes of pyridylthiourea derivatives have been reported, showcasing diverse structures from mononuclear to polynuclear arrangements. wm.edu The reaction of N-benzoyl-N'-(2-pyridyl)thiourea with CuCl2 is particularly versatile, yielding different products based on reaction conditions.

Nickel: Nickel(II) complexes with pyridylthiourea derivatives have been synthesized and characterized. researchgate.net

Technetium and Molybdenum: The ability of thioureas to coordinate with a range of metals suggests the potential for forming complexes with technetium and molybdenum as well. waikato.ac.nz

The following table summarizes some of the reported transition metal complexes with pyridylthiourea derivatives:

Table 1: Examples of Transition Metal Complexes with Pyridylthiourea Derivatives| Metal | Ligand | Complex Type | Reference |

|---|---|---|---|

| Ruthenium | Pyridyl-substituted thiourea | Mononuclear bis-thiourea | waikato.ac.nz |

| Rhodium | Pyridyl-substituted thiourea | Pseudo-octahedral | waikato.ac.nz |

| Iridium | Pyridyl-substituted thiourea | Pseudo-octahedral | waikato.ac.nz |

| Copper(I) | N-(2-pyridyl)-N′-phenylthiourea | 1D sulfur-bridged polymer | wm.edu |

| Copper(II) | N-benzoyl-N'-(2-pyridyl)thiourea | Chloride-bridged 1D polynuclear | |

| Nickel(II) | Diethyl N-benzoyl thiourea derivative | Mononuclear | researchgate.net |

| Palladium(II) | 1-allyl-3-(2-pyridyl)thiourea | Mononuclear | researchgate.net |

| Platinum(II) | N-phenyl-N-(2-pyridyl)thiourea | Mononuclear | researchgate.net |

Palladium(II) Complexes with Pyridylthiourea Ligands

Palladium(II) complexes of pyridylthiourea ligands have attracted significant attention. These complexes typically feature a square-planar geometry around the palladium center. The ligands chelate to the metal through the pyridine nitrogen and the thiourea sulfur atom. researchgate.netresearchgate.net

New Pd(II) complexes with 1-allyl-3-(2-pyridyl)thiourea (APTU) with the formulas [Pd(APTU)Cl2] and [Pd(APTU)2]Cl2 have been synthesized and characterized. researchgate.net Spectroscopic studies, including UV-Vis, IR, and 1H NMR, confirmed the bidentate coordination of the ligand in the thione form. researchgate.net Similarly, palladium(II) complexes containing mixed ligands of N-phenyl-N'-(2-pyridyl)thiourea and diphosphines have been prepared and characterized. researchgate.net Recent research has also focused on the synthesis of mono- and dinuclear Pd(II) complexes of N-(2-pyridyl)thiourea derivatives, exploring their structural properties. nih.gov

Copper(I) Complexes of Benzoylthiourea (B1224501) Derivatives

Copper(I) complexes of benzoylthiourea derivatives containing a pyridyl moiety have been investigated. These ligands, such as N-benzoyl-N'-(2-pyridyl)thiourea, can coordinate to copper(I) to form various structures. For instance, the reaction of N-benzoyl-N'-(2-pyridyl)thiourea with copper(II) chloride can lead to the formation of a reduced copper(I) mononuclear complex, [CuL2Cl], where L is the benzoylthiourea ligand. This complex exhibits a trigonal planar geometry.

The coordination chemistry of copper(I) with heterocyclic thiourea ligands, including those with a pyridyl group, has been explored, leading to complexes with stoichiometries ranging from 1:1 to 1:5 (CuX:L). wm.edu The structures of these complexes can vary from mononuclear to one-dimensional and two-dimensional polymers, depending on the specific ligand and the counter-ion. wm.edu

Iron(II, III) Complexes of N,N'-di(2-)pyridyl thiourea

The synthesis of several iron(II, III) complexes with N,N'-di(2-)pyridyl thiourea has been accomplished. tandfonline.comtandfonline.com The preparation process involving iron(III) salts is marked by a reduction of iron(III) to iron(II), which is then followed by reoxidation. tandfonline.com Spectroscopic analyses, including Mössbauer, electronic, and infrared spectra, indicate that the coordination occurs through the pyridine nitrogens and the thiocarbonyl sulfur, leading to the formation of polymeric complexes. tandfonline.comtandfonline.com

A study of the free ligand using variable temperature NMR has revealed the presence of two accessible conformations in solution at subambient temperatures. tandfonline.com The electronic spectra of the Fe(II) complexes exhibit bands in the 8000 to 11500 cm⁻¹ region, with their exact positions being slightly dependent on the anion present in the complex. tandfonline.com These bands, absent in the Fe(III) complexes, are attributed to d-d transitions. tandfonline.com The 10Dq value for N,N'-di(2-)pyridyl thiourea has been determined to be approximately 10000 cm⁻¹. tandfonline.com

Table 1: Spectroscopic Data for Iron(II) Complexes of N,N'-di(2-)pyridyl thiourea

| Spectroscopic Technique | Observed Features | Interpretation |

| Electronic Spectra | Bands at ~11300 cm⁻¹ and ~8500 cm⁻¹ | Components of the ⁵E₉ → ⁵T₂ transition, indicating low symmetry around the Fe(II) ion. |

| 10Dq Value | ~10000 cm⁻¹ | Crystal field splitting energy for the ligand. |

Influence of Tautomeric Forms on Coordination

The coordination behavior of pyridylthiourea derivatives is significantly influenced by the existence of thionic and thiolic tautomeric forms. ucj.org.uadntb.gov.ua The transition between these forms can be affected by factors such as pH and the nature of the solvent. ucj.org.uadntb.gov.ua

In its thionic form, the ligand typically coordinates in a bidentate chelating manner through the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring. researchgate.net This form is known to favor the formation of complexes where the thiourea ligands are in a trans-position within the coordination sphere of 3d and 4d metals. ucj.org.uadntb.gov.ua For metals like Cu(II) and Ni(II), the thionic form tends to lead to octahedral coordination geometries. ucj.org.uadntb.gov.ua Depending on the pH and the substituents, the thionic tautomer generally reacts with metal salts as a neutral or monoanionic ligand, resulting in molecular or ionic complexes. ucj.org.uadntb.gov.ua

The thiol tautomeric form, on the other hand, promotes a cis-positioning of the thiourea ligands in the square-planar geometry of 3d and 4d-metal complexes. ucj.org.uadntb.gov.ua In the case of Cu(II) and Ni(II) complexes, the thiol form is associated with the formation of square-planar coordination nodes. ucj.org.uadntb.gov.ua The shift towards the thiol form is favored in weakly alkaline conditions or in polar organic solvents like pyridine and chloroform. ucj.org.uadntb.gov.ua This tautomer typically reacts as a dianion, leading to the formation of anionic complexes. ucj.org.uadntb.gov.ua The formation of a conjugated system of double bonds in the thiol form is thought to be responsible for these stereochemical effects. ucj.org.uadntb.gov.ua

Thionic Tautomeric Form in Complex Formation

Spectroscopic and Structural Characterization of Metal Complexes

A comprehensive understanding of the coordination chemistry of this compound and its derivatives is achieved through various spectroscopic and structural characterization techniques.

Spectroscopic methods are essential for elucidating the structure and bonding in metal complexes of pyridylthioureas.

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes. journalirjpac.comresearchgate.netresearchgate.net In palladium(II) complexes of 1-allyl-3-(2-pyridyl)thiourea, the protons of the pyridine ring and the NH proton of the thiourea group are sensitive to complexation. researchgate.net ³¹P{¹H} NMR has been employed to study isomerism in platinum and palladium complexes containing phosphine (B1218219) co-ligands. waikato.ac.nz

IR Spectroscopy : Infrared spectroscopy provides valuable information about the coordination mode of the ligand. journalirjpac.comresearchgate.net In N-di(pyridin-2-yl)thiourea derivatives, the presence of bands for ν(N-H) and ν(C=S) are indicative of the ligand's state. researchgate.net The appearance of a band for M-S stretching confirms the coordination of the thiocarbonyl sulfur to the metal. journalirjpac.com

UV-Vis Spectroscopy : The electronic spectra of these complexes show bands corresponding to intra-ligand transitions and ligand-to-metal charge transfer (LMCT). researchgate.netjournalirjpac.com In palladium(II) complexes, hypsochromic shifts of the π → π* and n → π* transitions are observed upon coordination. researchgate.net

ESI-MS : Electrospray Ionization Mass Spectrometry is used to determine the mass-to-charge ratio of the complex ions, confirming their composition. waikato.ac.nzrsc.org

Table 2: Spectroscopic Data for Palladium(II) Complexes of 1-allyl-3-(2-pyridyl)thiourea

| Spectroscopic Technique | Observation | Interpretation |

| UV-Vis | Hypsochromic shift of 450–470 cm⁻¹ for π → π* and n → π* bands. | Coordination of the ligand to the Pd(II) ion. |

| ¹H NMR | Shifts in pyridine ring and thiourea NH proton signals. | Sensitivity of these protons to complexation. |

| IR | Characteristic bands for C=S and pyridine N. | Bidentate coordination via sulfur and pyridine nitrogen. |

Biological and Pharmacological Research of 3 Pyridylthiourea and Its Derivatives

Antimicrobial Activity

3-Pyridylthiourea and its derivatives have demonstrated notable antimicrobial properties, exhibiting activity against various pathogenic microorganisms. mdpi.comjuniperpublishers.comjuniperpublishers.comjst.go.jpunlp.edu.ar

Antibacterial Activity

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. juniperpublishers.comjuniperpublishers.com

Research has highlighted the potent activity of this compound derivatives against several Gram-positive bacteria. mdpi.comjuniperpublishers.comnih.gov One study reported that a this compound derivative exhibited the best antimicrobial activity against Enterococcus faecium ATCC 25923 with a minimum inhibitory concentration (MIC) of 3.9 mg/mL. juniperpublishers.com Furthermore, some thiourea (B124793) derivatives have shown strong antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. mdpi.com For instance, a thiourea derivative, TD4, demonstrated MIC values of 8 µg/mL against MRSA and 4 µg/mL against Enterococcus faecalis. mdpi.com

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives also displayed significant inhibitory effects against S. aureus and S. pneumoniae. nih.gov Specifically, certain compounds in this series exhibited strong antibacterial activity comparable to linezolid (B1675486) against five Gram-positive bacteria, including S. aureus (ATCC25923) and S. pneumoniae (ATCC49619). nih.gov

Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

| Compound/Derivative | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|

| This compound derivative | Enterococcus faecium ATCC 25923 | 3.9 mg/mL | juniperpublishers.com |

| Thiourea derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | mdpi.com |

| Thiourea derivative (TD4) | Enterococcus faecalis | 4 µg/mL | mdpi.com |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus (ATCC25923) | Similar to linezolid | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Streptococcus pneumoniae (ATCC49619) | Similar to linezolid | nih.gov |

While often more potent against Gram-positive bacteria, some this compound derivatives have also shown activity against Gram-negative bacteria. juniperpublishers.commdpi.com However, the efficacy can be variable. For instance, while some thiourea compounds demonstrated moderate to excellent antibacterial activity against Gram-negative bacteria, they showed very weak effects on Escherichia coli DH5α and Escherichia coli ATCC 8739. juniperpublishers.com One derivative displayed a light effect on Salmonella sp. with an MIC ranging between 3.9 and 7.8 mg/mL. juniperpublishers.com Pyridazine derivatives carrying thiourea moieties have also shown inhibitory activity against Escherichia coli. mdpi.com

The structure-activity relationship (SAR) of this compound derivatives reveals that the nature and position of substituents on the aromatic rings significantly influence their antibacterial activity. juniperpublishers.comjst.go.jp The presence of a nitrogen atom in the aromatic ring is considered essential for notable antimicrobial activity. juniperpublishers.com

For antibacterial potency, aryl groups and the presence of electron-withdrawing groups, such as halogens, on the phenyl ring have been shown to enhance activity. juniperpublishers.comresearchgate.net For example, a derivative with an electron-withdrawing halogen atom on the phenyl ring demonstrated a substantial antibacterial profile. juniperpublishers.com Specifically, the presence of a halogen atom, particularly at the 3rd position of the phenyl group, is important for antimicrobial activity. jst.go.jp Conversely, the alkyl moiety appears to have less effect on antibacterial potency. juniperpublishers.com

In some series of pyridazinone derivatives, replacing an electron-donating methyl group with a fluoro group at the para position resulted in higher activity against Gram-negative bacteria. mdpi.com On the other hand, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring led to a decrease in antibacterial activity. mdpi.com

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella sp.)

Antifungal Activity (e.g., Aspergillus flavus, Penicillium expansum, Candida albicans)

Several studies have documented the antifungal properties of this compound derivatives. mdpi.comjuniperpublishers.comjuniperpublishers.com Research has shown that N-(4-trifluoromethylphenyl) thiourea derivatives exhibit promising antifungal activity, with some compounds showing stronger or equal activity to the standard agent Fluconazole. juniperpublishers.com These derivatives were effective against Aspergillus flavus and Penicillium expansum, with MIC values ranging from 7.81 to 31.25 µg/mL and 15.62 to 31.25 µg/mL, respectively. juniperpublishers.comjuniperpublishers.com However, these same compounds had weak effects on Candida albicans and Candida glabrata, with MICs over 500 µg/mL. juniperpublishers.comjuniperpublishers.com

The antifungal activity is influenced by the thiourea function and the substituent groups. juniperpublishers.comjuniperpublishers.com For instance, the highest antifungal activity against Aspergillus flavus and Penicillium expansum was observed for a derivative with an ethyl group. juniperpublishers.comjuniperpublishers.com Pyridazine derivatives with thiourea moieties have also demonstrated potent inhibitory activity against Candida albicans. mdpi.com

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungus | Activity (MIC) | Reference |

|---|---|---|---|

| N-(4-trifluoromethylphenyl) thiourea derivatives | Aspergillus flavus | 7.81-31.25 µg/mL | juniperpublishers.comjuniperpublishers.com |

| N-(4-trifluoromethylphenyl) thiourea derivatives | Penicillium expansum | 15.62-31.25 µg/mL | juniperpublishers.comjuniperpublishers.com |

| N-(4-trifluoromethylphenyl) thiourea derivatives | Candida albicans | >500 µg/mL | juniperpublishers.comjuniperpublishers.com |

| Pyridazine-thiourea derivatives | Candida albicans | Potent inhibition | mdpi.com |

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis, MDR-TB)

A significant area of research for this compound derivatives is their activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. oup.comnih.gov A study on 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds revealed that several of these derivatives inhibited both M. tuberculosis H37Rv and a clinical isolate of MDR-TB with MICs of less than 1 µM. oup.comnih.gov

One particularly potent compound, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea, exhibited an in vitro MIC of 0.14 µM and was found to be 2.5 and 80 times more active than isoniazid (B1672263) against M. tuberculosis H37Rv and MDR-TB, respectively. oup.comnih.gov In an in vivo model, this compound significantly reduced the mycobacterial load in the lungs and spleen. oup.comnih.gov The structure-activity relationship in this series indicated that compounds with electron-donating groups had considerably lower activity. oup.com Among the pyridylthiourea derivatives, a di-substituted compound showed enhanced activity compared to its mono-substituted counterpart. oup.com

Anticancer and Cytotoxic Potential

The quest for more effective and selective anticancer agents has led to the investigation of various chemical scaffolds, including thiourea derivatives. mdpi.com Halogenated phenyl-containing heterocyclic thioureas, in particular, have shown promise as anticancer agents against solid tumors. mdpi.com

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HeLa, A549, Jurkat)

Derivatives of this compound have been evaluated for their cytotoxic activity against a panel of human cancer cell lines, demonstrating varying degrees of efficacy. For instance, certain 3-cyanopyridine (B1664610) derivatives have shown high cytotoxicity against ovarian (A-2780) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. nih.gov

Studies on other related heterocyclic thiourea derivatives have also provided insights into their anticancer potential. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values often below 10 µM. mdpi.com Notably, some of these derivatives exhibited greater efficacy and selectivity compared to the standard chemotherapeutic drug, cisplatin. mdpi.com

The cytotoxic effects of various compounds on specific cell lines have been documented:

A549 (Human Lung Carcinoma): Nivolumab-loaded gelatin nanoparticles demonstrated an IC50 value of 0.41 ± 0.01 µM after 72 hours of treatment in a co-culture with Jurkat cells. mdpi.com The crude venom of the wasp Polybia paulista showed cytotoxic effects at a concentration of 100 μg/mL. brazilianjournals.com.br

HeLa (Human Cervical Cancer): The crude venom of Polybia paulista did not show significant changes in cell viability after 24 hours. brazilianjournals.com.br

Jurkat (Human T-cell Leukemia): The crude venom of Polybia paulista reduced cell viability, with a statistically significant difference observed at concentrations above 150 μg/mL. brazilianjournals.com.br A specific compound, referred to as 4 , exhibited EC50 values ranging from 1.2 to 3.2 µM over 24 hours. researchgate.net

Table 1: In Vitro Cytotoxicity Data

| Compound/Agent | Cell Line | Assay | IC50/EC50 Value | Source |

|---|---|---|---|---|

| 3-Cyanopyridine Derivatives | A-2780 (Ovarian) | MTT | 1.14 - 1.76 µM | nih.gov |

| 3-Cyanopyridine Derivatives | MCF-7 (Breast) | MTT | 1.14 - 3.38 µM | nih.gov |

| 3-(Trifluoromethyl)phenylthiourea Derivatives | SW620 (Colon) | MTT | 1.5 ± 0.72 µM (for 3,4-dichlorophenylthiourea) | mdpi.com |

| Nivolumab-loaded GNPs | A549 (Lung) | - | 0.41 ± 0.01 µM | mdpi.com |

| Polybia paulista Venom | Jurkat (Leukemia) | - | Significant effect > 150 µg/mL | brazilianjournals.com.br |

| Compound 4 | Jurkat (Leukemia) | MTT | 1.2 - 3.2 µM | researchgate.net |

Role of Metal Coordination in Enhancing Cytotoxicity

The biological activity of organic ligands like thiourea derivatives can be significantly enhanced upon coordination with metal ions. researchgate.net Metal complexes offer unique characteristics such as redox activity and specific coordination geometries that can influence their interaction with biological targets. researchgate.net

The coordination of thiosemicarbazone derivatives, which are structurally related to thioureas, with metals like gallium(III) has been shown to increase cytotoxicity. nih.gov Conversely, iron(III) complexes of the same ligands sometimes exhibit reduced cytotoxic activity compared to the metal-free compounds. nih.gov Copper complexes, in particular, are emerging as promising alternatives to platinum-based anticancer drugs. oatext.com The cytotoxic activity of some copper-diimine complexes has been found to be higher than that of cisplatin. oatext.com It is hypothesized that these complexes can act as "copper ionophores," delivering copper ions into the cell. oatext.com The coordination of 1-allyl-3-(2-pyridyl)thiourea to palladium(II) has also been studied, indicating the formation of stable complexes. researchgate.net

Antiviral Activity (e.g., Anti-HIV, Anti-Influenza Virus)

Thiourea derivatives have also been investigated for their antiviral properties. mdpi.com Certain thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have demonstrated cytotoxicity and antiviral activity against a broad range of DNA and RNA viruses, including Human Immunodeficiency Virus type 1 (HIV-1). researchgate.net Triterpenoids, another class of natural products, have also shown anti-HIV activity, with some compounds inhibiting viral replication with IC50 values in the low micromolar range. mdpi.com

In the context of influenza, flavonoids with a 3-hydroxyl group, such as 3,4'-dihydroxyflavone, have shown potent anti-influenza activity by inhibiting viral neuraminidase and adsorption. nih.gov The human cathelicidin (B612621) peptide LL-37 has also demonstrated significant antiviral activity against influenza A virus both in vitro and in vivo. plos.org

Enzyme Inhibition Studies

Enzyme inhibition is a fundamental concept in drug discovery, with many therapeutic agents acting by targeting specific enzymes. numberanalytics.com Thiourea derivatives have been identified as effective inhibitors of several enzymes. researchgate.net

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and has been implicated in diseases caused by bacteria like Helicobacter pylori. researchgate.net Thiourea and its derivatives are known inhibitors of this enzyme. researchgate.netmdpi.com Numerous N,N'-disubstituted thioureas have shown potent in vitro urease inhibitory activity, with many being superior to the standard inhibitor, thiourea (IC50 = 21.00 ± 0.11 µM). researchgate.net For example, some thiourea derivatives conjugated with dipeptides have exhibited IC50 values as low as 2 µM. core.ac.uk The coordination of a symmetrical Schiff base ligand with metals like nickel and copper has been shown to significantly enhance its urease inhibition potential, with IC50 values of 11.8 ± 1.14 µM and 9.31 ± 1.31 µM, respectively. mdpi.com

Table 2: Urease Inhibition Data

| Inhibitor | IC50 Value (µM) | Source |

|---|---|---|

| Thiourea (Standard) | 21.0 ± 0.11 | researchgate.net |

| N,N'-disubstituted thioureas (Range) | 5.53 ± 0.02 - 91.50 ± 0.08 | researchgate.net |

| Dipeptide-thiourea conjugate (Analogue 23) | 2 | core.ac.uk |

| Ligand-Nickel Complex | 11.8 ± 1.14 | mdpi.com |

| Ligand-Copper Complex | 9.31 ± 1.31 | mdpi.com |

Neuraminidase Inhibition

Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of new virus particles from infected cells. fda.goveuropa.eu It is a major target for antiviral drugs. europa.eu While direct studies on this compound as a neuraminidase inhibitor are not prevalent in the provided context, related heterocyclic and other compounds have shown significant inhibitory activity. For instance, a compound designated as Neuraminidase-IN-3 is a potent inhibitor of influenza neuraminidase with IC50 values in the nanomolar range against H1N1, H5N1, and H5N8 strains. medchemexpress.com Furthermore, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been shown to suppress neuraminidase activity. mdpi.com

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease by enhancing cholinergic neurotransmission. semanticscholar.orgmdpi.comjapsonline.com While data on this compound itself is limited, various derivatives incorporating the thiourea or pyridyl motif have been synthesized and evaluated for their anti-cholinesterase activity.

One study on unsymmetrical thiourea derivatives identified 1-(3-chlorophenyl)-3-cyclohexylthiourea as a potent inhibitor against both AChE and BChE, with IC50 values of 50 µg/mL and 60 µg/mL, respectively. semanticscholar.org Another series of pyrrole (B145914) derivatives showed high selectivity toward BChE over AChE, with the most potent compound exhibiting an IC50 value of 1.71 µM. frontiersin.org

Furthermore, novel pyridyl–pyridazine derivatives have been designed as dual inhibitors. The most active compound in one such study demonstrated significant inhibition of both enzymes, with IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE, making it more potent than the standard drug rivastigmine. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Thiourea and Pyridyl Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 µg/mL | semanticscholar.org |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 µg/mL | semanticscholar.org |

| 1,3-diaryl-pyrrole derivative | BChE | 1.71 µM | frontiersin.org |

| Pyridyl–pyridazine derivative (Compound 5) | AChE | 0.26 µM | mdpi.com |

| Pyridyl–pyridazine derivative (Compound 5) | BChE | 0.19 µM | mdpi.com |

This table presents data for derivatives containing thiourea or pyridyl moieties, not for this compound itself.

Kinase Inhibition (e.g., EGFR, Her2, VEGFR2, CDK2)

Protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2), are crucial targets in cancer therapy due to their role in cell proliferation and angiogenesis. nih.govmdpi.com Derivatives incorporating structural elements of this compound have been explored as potential multi-kinase inhibitors.

For instance, a study on novel pyrrolo[2,3-d]pyrimidine derivatives, which can be considered structurally related to pyridyl-containing compounds, showed that one compound exhibited potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range, comparable to reference drugs. nih.gov Similarly, pyrazolopyrimidine derivatives have been investigated as CDK2 inhibitors, with one compound showing an IC50 of 0.76 µM. ekb.eg

Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Kinase | IC50 Value (µM) | Reference |

| Isatin-pyrrolo[2,3-d]pyrimidine hybrid | EGFR | Not specified (nanomolar range) | nih.gov |

| Isatin-pyrrolo[2,3-d]pyrimidine hybrid | Her2 | Not specified (nanomolar range) | nih.gov |

| Isatin-pyrrolo[2,3-d]pyrimidine hybrid | VEGFR2 | Not specified (nanomolar range) | nih.gov |

| Isatin-pyrrolo[2,3-d]pyrimidine hybrid | CDK2 | Not specified (nanomolar range) | nih.gov |

| Pyrazolopyrimidine derivative | CDK2 | 0.76 | ekb.eg |

This table presents data for derivatives, not for this compound itself.

Anti-inflammatory Properties

Inflammation is a complex biological response, and its chronic state is implicated in numerous diseases. The search for new anti-inflammatory agents is ongoing, with various heterocyclic compounds being investigated. nih.govmdpi.com Thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have demonstrated significant anti-inflammatory activity. In an in vivo study using a carrageenan-induced paw edema model in rats, two novel naproxen-thiourea derivatives showed a potent anti-inflammatory effect, with one achieving 49.29% inhibition of edema. mdpi.com

Other studies on derivatives of 3-hydroxy pyridine-4-one have also reported significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov The anti-inflammatory mechanism of these pyridine (B92270) derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, like cyclooxygenase, are heme-dependent. nih.gov Similarly, a new series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were evaluated for their in vivo anti-inflammatory activity, with one compound showing a notable 82% inhibition of ear edema. rsc.org

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is linked to various diseases. Compounds with the ability to scavenge free radicals are therefore of significant interest. The antioxidant potential of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.come3s-conferences.org

Research on phenethyl-5-bromo-pyridyl thiourea derivatives has shown that these compounds exhibit antioxidant activity. peerj.com Studies suggest that the thiol group within the thiol-thione tautomer of the thiourea moiety is crucial for this antioxidant effect. peerj.com

Gene Silencing Applications

siRNA Delivery Systems

Small interfering RNA (siRNA) has therapeutic potential by silencing specific genes, but its delivery into cells is a major challenge. nih.govnih.gov A derivative of this compound has been instrumental in creating an effective siRNA delivery system. Specifically, pyridylthiourea has been grafted onto polyethylenimine (PEI) to create a polymer known as πPEI. nih.govnih.gov

This πPEI has been shown to be an excellent carrier for siRNA, forming stable polyplexes that can efficiently transfect cells. nih.govnih.gov In vitro studies on U87 glioblastoma cells demonstrated that πPEI could achieve over 90% siRNA-mediated gene silencing at a 10 nM siRNA concentration. nih.gov Furthermore, a single injection of concentrated siRNA/πPEI polyplexes into human glioblastoma tumors in mice resulted in a significant 30% reduction in the target gene's expression. nih.gov

pH-Sensitive Disassembly Switches

A key feature of the pyridylthiourea-grafted polyethylenimine (πPEI) system is its pH-sensitive nature, which allows for the controlled release of siRNA inside the cell. nih.govresearchgate.netnih.gov The delivery system is designed to be stable at the physiological pH of the bloodstream but to disassemble upon encountering the acidic environment of the endosome. nih.govresearchgate.net

This pH-sensitive disassembly is attributed to the "proton sponge" effect. nih.gov The pyridylthiourea moiety contributes to the polymer's ability to be protonated in the acidic endosome. This influx of protons leads to osmotic swelling and rupture of the endosome, releasing the siRNA into the cytoplasm where it can perform its gene-silencing function. nih.govnih.gov This mechanism prevents the degradation of the siRNA in lysosomes and enhances its therapeutic efficacy. nih.gov

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, providing insights into the binding affinity and interaction patterns. rasayanjournal.co.inresearchgate.net This method has been widely employed to rationalize the biological activities of this compound derivatives and to guide the design of new, more potent compounds. d-nb.infojst.go.jp